REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:11])[S:3]([N:6]1[CH:10]=[CH:9][CH:8]=[N:7]1)(=[O:5])=[O:4].C([Li])CCC.[Br:17]C(Cl)(Cl)C(Br)(Cl)Cl.O>CCCCCC.O1CCCC1>[Br:17][C:10]1[N:6]([S:3]([N:2]([CH3:11])[CH3:1])(=[O:4])=[O:5])[N:7]=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
17.6 g
|
Type
|
reactant
|
Smiles
|
CN(S(=O)(=O)N1N=CC=C1)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
35.8 g
|
Type
|
reactant
|
Smiles
|
BrC(C(Cl)(Cl)Br)(Cl)Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at −78° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at −78° C. for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
was returned to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate three times
|
Type
|
WASH
|
Details
|
washed with an aqueous saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=NN1S(=O)(=O)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |